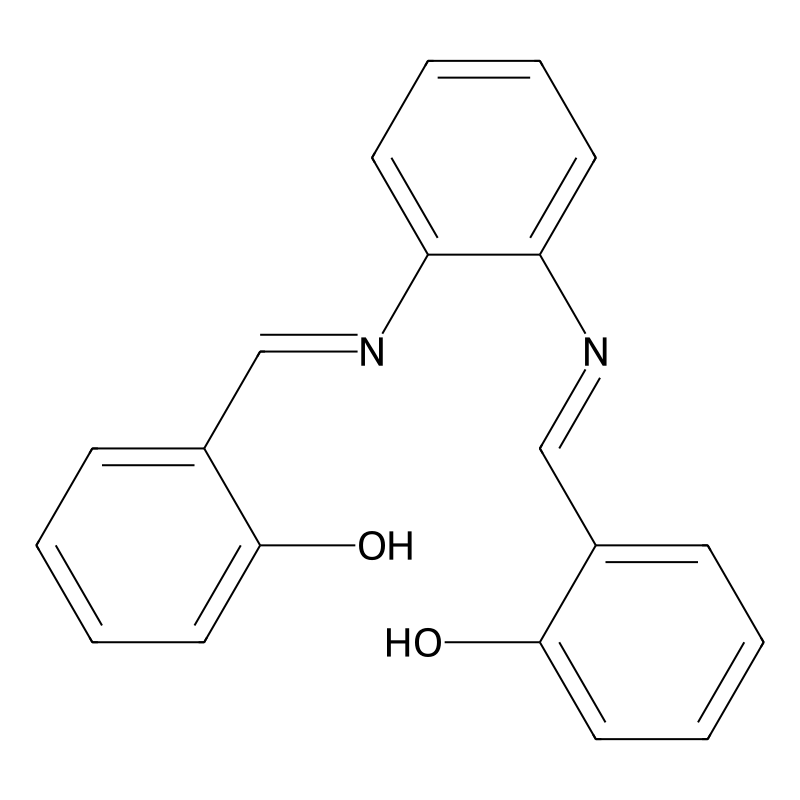

N,N'-Bis(salicylidene)-1,2-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Chelation and Antiproliferative Activity:

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as Salophen, acts as a chelating agent for various metal ions including Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). These metal complexes formed with Salophen have been investigated for their potential antiproliferative effects on cancer cell lines. Studies have shown that the cytotoxicity of these complexes depends on the specific metal ion involved.

Iron complexes in both +II and +III oxidation states exhibited strong concentration-dependent reduction in cell proliferation, particularly against breast and colon cancer cell lines. These complexes were also observed to generate reactive oxygen species, bind to DNA, and induce apoptosis (programmed cell death) [].

Potential Applications in Cancer Treatment:

The promising antiproliferative activity of Salophen-based metal complexes, particularly those involving iron, has led to their exploration as potential candidates for cancer treatment. However, further research is needed to understand the mechanisms of action, optimize their efficacy and selectivity, and address potential safety concerns before clinical applications can be considered [].

Other Research Applications:

Beyond its role in metal chelation and cancer research, Salophen has been investigated in various other scientific research areas. These include:

- Development of sensors: Salophen's ability to bind with specific metal ions makes it a potential candidate for developing sensors for the detection of these metal ions [].

- Catalysis: Salophen and its metal complexes have been explored as catalysts for various chemical reactions [].

- Material science: Salophen has been used in the development of new materials with specific properties, such as luminescent materials and conductive polymers [].

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly referred to as salophene, is an organic compound characterized by its chelating properties. Its molecular formula is and it features two salicylidene groups attached to a 1,2-phenylenediamine backbone. This structure enables it to form stable complexes with various metal ions, making it valuable in both biological and industrial applications .

N,N'-Bis(salicylidene)-1,2-phenylenediamine exhibits notable biological activity, particularly in the field of cancer research. Its metal complexes have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 mammary carcinoma cells. The mechanism of action appears to involve the generation of reactive oxygen species and DNA binding, leading to apoptosis in tumor cells .

The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine typically involves a condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The general procedure is as follows:

- Reagents: Combine equimolar amounts of salicylaldehyde and 1,2-phenylenediamine in a suitable solvent (e.g., ethanol).

- Reaction: Heat the mixture under reflux for several hours.

- Isolation: Upon cooling, precipitate the product by adding water or another non-solvent.

- Purification: Recrystallize from an appropriate solvent to obtain pure N,N'-Bis(salicylidene)-1,2-phenylenediamine.

N,N'-Bis(salicylidene)-1,2-phenylenediamine has diverse applications:

- Chelating Agent: It serves as a chelating agent for various metal ions in analytical chemistry.

- Anticancer Research: Its metal complexes are studied for potential use in cancer treatment due to their cytotoxic properties.

- Staining Agent: It is utilized in biological research for staining purposes .

Interaction studies have demonstrated that N,N'-Bis(salicylidene)-1,2-phenylenediamine forms stable complexes with several transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. The nature of these interactions significantly influences their biological activity. For example, iron(II) and iron(III) complexes exhibit strong antiproliferative effects compared to other metal analogs .

Several compounds share structural similarities with N,N'-Bis(salicylidene)-1,2-phenylenediamine but differ in their functional properties:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N,N'-Bis(salicylidene)-1,2-cyclohexanediamine | Similar backbone but cyclohexane ring | Reduced anticancer activity compared to salophene |

| N,N'-Diphenyl-1,2-phenylenediamine | Contains phenyl groups instead of salicyl groups | Primarily used in rubber industry as an antioxidant |

| Salicylaldehyde-derived Schiff Bases | Various derivatives exist | Diverse applications in coordination chemistry |

N,N'-Bis(salicylidene)-1,2-phenylenediamine stands out due to its specific ability to form highly active metal complexes that have significant implications in medicinal chemistry and material science .

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly termed Salophen, is a tetradentate Schiff base ligand first synthesized in the mid-20th century through the condensation of salicylaldehyde and 1,2-phenylenediamine in ethanol under reflux conditions. Its discovery paralleled the broader exploration of Schiff base ligands in coordination chemistry, which gained momentum due to their structural versatility and ability to stabilize transition metals in diverse oxidation states. Early studies focused on its chelating properties, particularly with metals like copper and iron, which led to applications in catalysis and materials science. The ligand’s rigid, conjugated structure and tunable electronic properties have since made it a cornerstone in metallo-organic chemistry.

Structural Definition and IUPAC Nomenclature

Salophen belongs to the bis-Schiff base family, characterized by two imine (–CH=N–) groups formed via the condensation of aldehydes and amines. Its IUPAC name is 2,2'-[(1,2-phenylenebis(nitrilomethylidyne))bis(phenol)], reflecting the ortho-phenylene backbone and salicylidene substituents. The molecular structure (Fig. 1) features two phenolic oxygen atoms and two imine nitrogen atoms arranged in a planar geometry, enabling tetradentate coordination.

Table 1: Key Structural Properties of Salophen

| Property | Value |

|---|---|

| Molecular Formula | C$${20}$$H$${16}$$N$$2$$O$$2$$ |

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | 2,2'-[(1,2-phenylenebis(nitrilomethylidyne))bis(phenol)] |

| Coordination Sites | N$$2$$O$$2$$ (tetradentate) |

Comparative Analysis with Related Schiff Base Ligands

Salophen is often compared to Salen (N,N'-bis(salicylidene)ethylenediamine), another prominent Schiff base ligand. While both ligands share a bis-salicylidene framework, critical differences arise from their diamine backbones:

- Salophen: Derived from 1,2-phenylenediamine, yielding a rigid, aromatic backbone that enhances π-conjugation and metal-binding stability.

- Salen: Uses ethylenediamine, creating a flexible aliphatic backbone that allows conformational adaptability but reduces electronic delocalization.

This structural distinction impacts their coordination chemistry. Salophen’s rigidity favors square-planar or octahedral geometries in metal complexes, whereas Salen’s flexibility supports a wider range of coordination modes. Additionally, Salophen’s extended conjugation often results in redshifted UV-Vis absorption bands compared to Salen.

Classical solution-phase synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine follows established Schiff base condensation chemistry protocols [1]. The traditional approach involves the condensation reaction between 1,2-phenylenediamine and two equivalents of salicylaldehyde in organic solvents under reflux conditions [5]. The synthesis typically employs ethanol or methanol as the reaction medium, with reaction temperatures maintained at the solvent's boiling point [19].

The standard procedure involves dissolving 1,2-phenylenediamine (5.0 mmol) in ethanol (25 mL) and adding this solution to salicylaldehyde (10 mmol) dissolved in ethanol (25 mL) in a two-necked flask [10]. After refluxing for 45 minutes, the mixture is cooled to room temperature, and the precipitate is removed by filtration and recrystallized from ethanol [10]. This method consistently produces yields of approximately 92% with a melting point of 168°C for the pure orange product [10].

Alternative solvent systems have been explored, including toluene-based synthesis methods that achieve comparable overall yields of 94% [16]. The solution-based approaches typically require reaction times ranging from 45 minutes to 2 hours under reflux conditions [10] [19]. Temperature optimization studies have demonstrated that elevated temperatures are crucial for initiating the condensation reaction, with heating at approximately 50°C being necessary for reaction initiation [17].

The classical methodology has been systematically compared with alternative approaches through comprehensive studies evaluating environmental parameters, energy consumption, and production costs [21]. Traditional solution-phase methods exhibit higher process mass intensity values (20-41) compared to alternative synthetic routes [16]. The environmental factor analysis reveals that conventional solution synthesis generates significant solvent waste, contributing to elevated environmental impact metrics [16].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a revolutionary approach for preparing N,N'-Bis(salicylidene)-1,2-phenylenediamine and related derivatives through solvent-free grinding techniques [5]. The mechanosynthesis protocol involves grinding 1 mmol of 1,2-phenylenediamine with 2 mmol of salicylaldehyde to obtain the corresponding ligand with yields reaching 70% [5]. The reaction is typically conducted using a Retsch MM 400 Mixer Mill operating at 30 Hz frequency for 60 minutes [5].

The mechanochemical approach demonstrates remarkable efficiency, with complete conversion achieved within approximately one hour for all derivatives [5]. Solid-state nuclear magnetic resonance spectroscopy confirms the formation of pure products with sharp signals and no residual starting materials [5]. The technique employs stainless steel grinding balls (1 mm diameter) in 2 mL reaction vessels, providing optimal mechanical energy transfer [5].

Advanced mechanochemical techniques include liquid-assisted grinding protocols where minimal amounts of methanol (four drops per gram of mixture) are added to enhance reaction efficiency [5]. This liquid-assisted grinding approach has proven particularly effective for derivatives containing methoxy substituents, achieving yields of 60% for the corresponding vanillin-derived products [5].

Spiral gas-solid two-phase flow synthesis has emerged as a novel continuous mechanochemical technique [6]. This approach achieves continuous synthesis rates approaching 4 g min⁻¹ with space-time yields near 1.2 × 10⁵ kg m⁻³ day⁻¹ [6]. The method represents a significant advancement in continuous mechanochemical synthesis, relying solely on airflow impact for reaction initiation [6].

Multi-gram mechanochemical synthesis protocols have been successfully demonstrated, with reactions scaled up to 120 g achieving 95% yields [16]. The scaling studies reveal that mechanochemical approaches maintain high efficiency even at industrial-relevant scales, with environmental factor values ranging from 0.30 to 0.70 compared to conventional solution methods [16].

| Synthesis Method | Scale | Yield (%) | Reaction Time | Environmental Factor |

|---|---|---|---|---|

| Mechanochemical | 0.1 g | 88 | 1 h | 0.49 |

| Mechanochemical | 1 g | 97 | 1 h | 0.30 |

| Mechanochemical | 30 g | 69 | 1 h | 0.70 |

| Mechanochemical | 60 g | 82 | 1 h | - |

| Solution-based | Various | 94 | 2 h | 20-41 |

Solvent-Free and Green Chemistry Strategies

Solvent-free synthesis methodologies for N,N'-Bis(salicylidene)-1,2-phenylenediamine exemplify sustainable chemistry principles through elimination of organic solvents and reduction of waste generation [7]. Ball milling techniques under solvent-free conditions achieve excellent yields while significantly reducing environmental impact [11]. The optimal reaction conditions for solvent-free mechanochemical synthesis include 30 Hz frequency, 10 mm stainless steel balls, and Teflon grinding jars [20].

High-speed ball milling enables rapid synthesis completion within shorter timeframes compared to traditional methods [11]. The solvent-free approach eliminates the need for extensive purification procedures, contributing to improved green chemistry metrics [7]. Energy consumption analysis demonstrates that mechanochemical methods require no external heating, representing a significant advantage over solution-based protocols [7].

Green chemistry implementation extends to the synthesis of functionalized derivatives, where electronic impacts of substituents have been systematically investigated under solvent-free conditions [20]. The methodology accommodates various functional groups, including electron-donating and electron-withdrawing substituents, without compromising reaction efficiency [20]. Process mass intensity values for solvent-free methods (0.48-1.70) demonstrate substantial improvements over conventional approaches [16].

The sustainability advantages of solvent-free synthesis include significantly shorter reaction times, one-pot operation capabilities, and absence of purification requirements [7]. These factors contribute to enhanced green chemistry principles implementation, including waste prevention, atom economy, and energy efficiency [7]. The methodology has been successfully applied to produce complexes with various metal ions while maintaining environmental benefits [7].

Environmental assessment studies reveal that solvent-free approaches reduce overall environmental impact through elimination of volatile organic compound emissions [16]. The methods demonstrate superior resource efficiency by minimizing auxiliary substance usage and reducing energy consumption requirements [16]. Lifecycle analysis indicates that solvent-free techniques offer substantial advantages in terms of carbon footprint reduction and waste minimization [16].

Functionalization Strategies for Salophen Derivatives

Functionalization of N,N'-Bis(salicylidene)-1,2-phenylenediamine involves systematic modification of the aromatic rings to introduce specific electronic and steric properties [3]. The most common functionalization positions include the 3-, 4-, 5-, and 6-positions of the salicylaldehyde rings, allowing for precise tuning of the ligand's electronic characteristics [3]. Halogen substitution represents a prevalent functionalization strategy, with fluorine, chlorine, and bromine derivatives extensively studied [3].

The synthesis of fluorinated derivatives involves using 3-fluorosalicylaldehyde, 4-fluorosalicylaldehyde, or 6-fluorosalicylaldehyde as starting materials [3]. These reactions produce N,N'-Bis(3-fluorosalicylidene)-1,2-phenylenediamine, N,N'-Bis(4-fluorosalicylidene)-1,2-phenylenediamine, and N,N'-Bis(6-fluorosalicylidene)-1,2-phenylenediamine respectively, each with distinct electronic properties [3]. Yields for fluorinated derivatives typically range from 52% to 60%, with characteristic nuclear magnetic resonance patterns confirming successful functionalization [3].

Methoxy substitution introduces electron-donating character to the salophen framework [5]. The synthesis of N,N'-Bis(5-methoxysalicylidene)-1,2-phenylenediamine follows standard condensation protocols using o-vanillin as the aldehyde component [5]. This derivative exhibits enhanced electron density on the aromatic rings, affecting coordination behavior and spectroscopic properties [5]. Mechanochemical synthesis of methoxy-substituted derivatives requires liquid-assisted grinding conditions for optimal yields [5].

Nitro functionalization provides electron-withdrawing character and has been successfully implemented using 2-hydroxy-5-nitrobenzaldehyde [5]. The synthesis of N,N'-Bis(5-nitrosalicylidene)-1,2-phenylenediamine presents unique challenges, with mechanochemical approaches requiring liquid-assisted grinding protocols and zinc acetate co-grinding to achieve satisfactory yields of 85% [5]. The nitro substituent significantly affects the electronic properties and coordination chemistry of the resulting ligand [26].

Advanced functionalization strategies include pyridinium halide incorporation for specialized catalytic applications [9]. Salophen-type Schiff bases functionalized with 4-(dimethylamino)pyridinium halide units demonstrate effectiveness as single-component organocatalysts [9]. These trifunctional organocatalysts achieve over 80% conversion in cyclic carbonate synthesis reactions with turnover numbers reaching 156 [9].

| Functional Group | Position | Yield (%) | Electronic Effect | Synthesis Method |

|---|---|---|---|---|

| Fluorine | 3-position | 52 | Electron-withdrawing | Standard condensation |

| Fluorine | 4-position | 60 | Electron-withdrawing | Standard condensation |

| Fluorine | 6-position | 52 | Electron-withdrawing | Standard condensation |

| Methoxy | 3-position | 60 | Electron-donating | Liquid-assisted grinding |

| Nitro | 5-position | 85 | Electron-withdrawing | Metal-assisted grinding |

| Pyridinium | Variable | >80 | Catalytic enhancement | Multi-step synthesis |

Donor-acceptor functionalization strategies involve incorporating triphenylamine structures as electron donors to create charge-transfer systems [12]. These modifications result in reduced energy differences between charge separation singlet and triplet states, enhancing reactive oxygen species generation capabilities [12]. The functionalization approach enables tuning of intersystem crossing processes and photophysical properties [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant